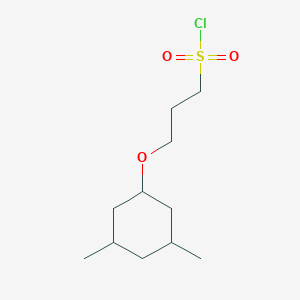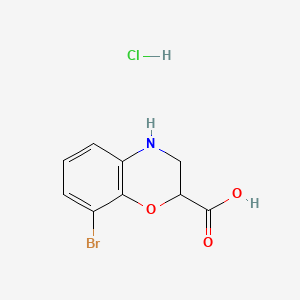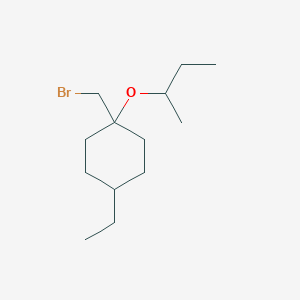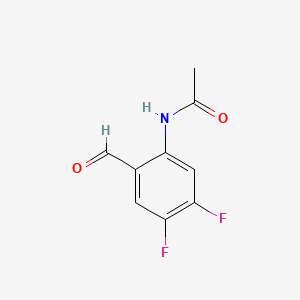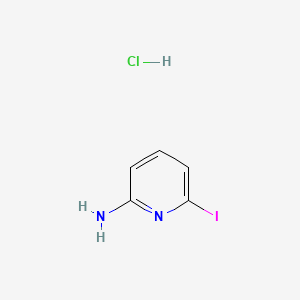![molecular formula C14H17BrO2S B13627589 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane is an organic compound that features a brominated phenyl ring attached to a cyclopropoxy group and a sulfanyl group linked to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane typically involves the following steps:
Cyclopropoxylation: The attachment of a cyclopropoxy group to the brominated phenyl ring.
Sulfanylation: The addition of a sulfanyl group to the cyclopropoxyphenyl intermediate.
Oxane Formation: The final step involves the formation of the oxane ring.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and sulfanyl group may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are limited, but it is believed to modulate specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane
- 4-[(5-Bromo-2-ethoxyphenyl)sulfanyl]oxane
- 4-[(5-Bromo-2-propoxyphenyl)sulfanyl]oxane
Uniqueness
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs with methoxy, ethoxy, or propoxy groups
Propiedades
Fórmula molecular |
C14H17BrO2S |
|---|---|
Peso molecular |
329.25 g/mol |
Nombre IUPAC |
4-(5-bromo-2-cyclopropyloxyphenyl)sulfanyloxane |
InChI |
InChI=1S/C14H17BrO2S/c15-10-1-4-13(17-11-2-3-11)14(9-10)18-12-5-7-16-8-6-12/h1,4,9,11-12H,2-3,5-8H2 |
Clave InChI |
RHTDODBJAFZPIG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=C(C=C2)Br)SC3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


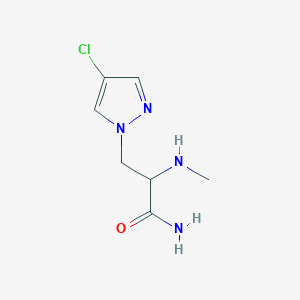
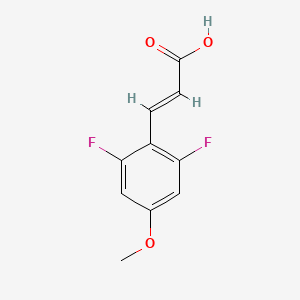

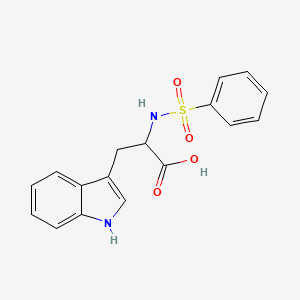
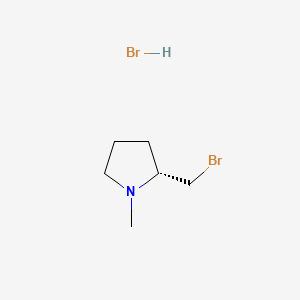

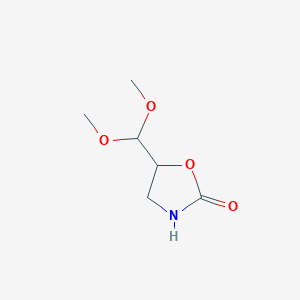
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)
